

# Woodtide Peptide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Woodtide  
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## An In-depth Technical Guide on the Woodtide Peptide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **Woodtide** peptide, a key tool in kinase research. It covers the peptide's sequence and structural characteristics, its role as a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, and detailed experimental protocols for its use in kinase assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell signaling, oncology, and neurobiology.

## Woodtide Peptide: Sequence and Physicochemical Properties

**Woodtide** is a synthetic peptide derived from the human transcription factor Forkhead in rhabdomyosarcoma (FKHR), also known as FOXO1a. Specifically, it corresponds to the amino acid sequence surrounding a known phosphorylation site for the DYRK family of kinases.<sup>[1]</sup> To facilitate its use in in-vitro kinase assays, the native sequence has been modified by the addition of two lysine residues at the N-terminus. This modification enhances the peptide's binding to phosphocellulose paper, a common matrix used in radiometric kinase assays.<sup>[2]</sup>

The primary sequence and key physicochemical properties of **Woodtide** are summarized in the table below.

Property	Value	Reference
One-Letter Code	KKISGRLSPIMTEQ-NH2	[2]
Three-Letter Code	H-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2	[2]
Molecular Formula	C68H123N21O20S	[2]
Molecular Weight	1586.93 Da	[2]
Purity	Typically >95% (as determined by HPLC)	

## Woodtide Peptide Structure

A definitive, experimentally determined three-dimensional structure of the **Woodtide** peptide is not currently available in the Protein Data Bank (PDB). However, computational modeling can provide insights into its likely conformation. As a short, linear peptide, **Woodtide** is expected to be highly flexible in solution, adopting a range of transient structures. Its conformation will be significantly influenced by its interaction with the catalytic cleft of its target kinases.

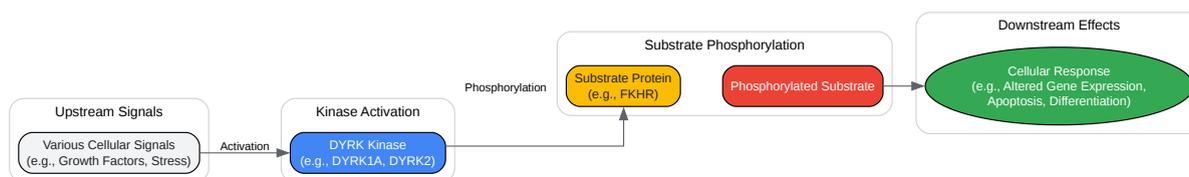
## Biological Function and the DYRK Signaling Pathway

**Woodtide** functions as a specific substrate for the DYRK family of serine/threonine kinases, which includes isoforms such as DYRK1A and DYRK2.[1] These kinases are crucial regulators of a wide array of cellular processes, including cell proliferation, apoptosis, and differentiation. The phosphorylation of target proteins by DYRK kinases can have profound effects on their activity, stability, and subcellular localization.

The phosphorylation of the native FKHR protein by DYRK1A at Serine 329 (corresponding to the serine in the **Woodtide** sequence) has been shown to decrease the transcription factor's

ability to stimulate gene transactivation and promotes its nuclear export.[3] This suggests that DYRK-mediated phosphorylation is a key regulatory mechanism for FKHR function.

The general signaling pathway involving DYRK kinases and their substrates can be visualized as follows:



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### DYRK Kinase Signaling Pathway

## Experimental Protocols

**Woodtide** is a versatile tool for in-vitro kinase assays, which are essential for studying kinase activity, identifying and characterizing kinase inhibitors, and elucidating signaling pathways. Below are detailed methodologies for common kinase assays utilizing **Woodtide**.

### Radiometric Kinase Assay

This is a traditional and highly sensitive method for measuring kinase activity. It relies on the transfer of a radiolabeled phosphate group from ATP to the substrate peptide.

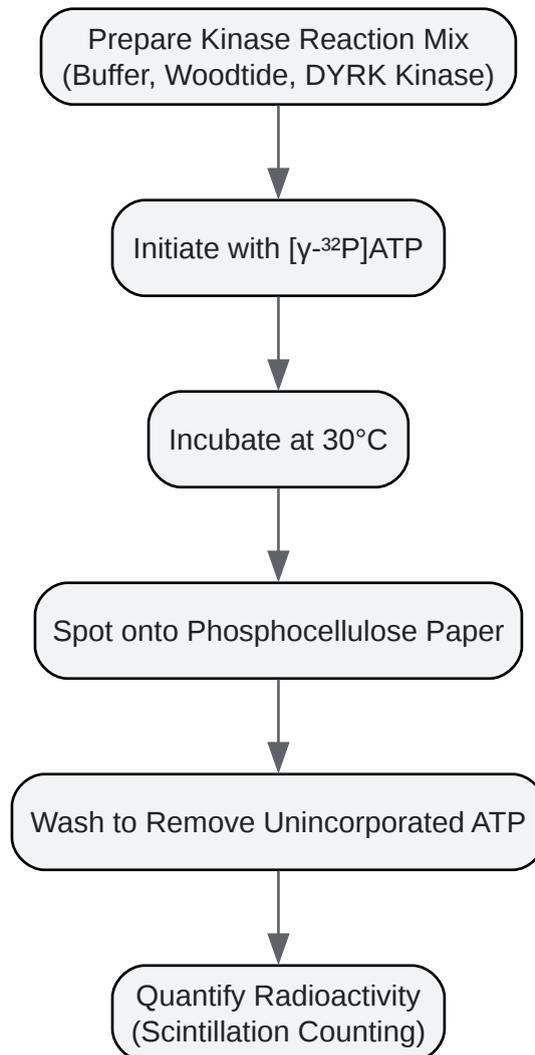
Materials:

- Recombinant DYRK kinase (e.g., DYRK1A, DYRK2)
- **Woodtide** peptide
- [ $\gamma$ - $^{32}\text{P}$ ]ATP or [ $\gamma$ - $^{33}\text{P}$ ]ATP

- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- ATP solution
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation counter and scintillation fluid

Protocol:

- Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, a specific concentration of **Woodtide** peptide (e.g., 50 μM), and the recombinant DYRK kinase.
- Initiate the reaction: Add [γ-<sup>32</sup>P]ATP to the reaction mix to a final concentration that is at or near the K<sub>m</sub> for the specific kinase, if known.
- Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper. The basic lysine residues in **Woodtide** will bind to the negatively charged phosphocellulose.
- Wash: Immerse the phosphocellulose paper in a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-<sup>32</sup>P]ATP. Wash multiple times.
- Quantify: Place the washed and dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.



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### Radiometric Kinase Assay Workflow

## Non-Radiometric Kinase Assays

Due to safety and disposal concerns associated with radioactivity, non-radiometric methods have become increasingly popular.

This method utilizes an antibody that specifically recognizes the phosphorylated form of the **Woodtide** peptide.

Protocol Outline:

- Coat Plate: A microplate is coated with a capture antibody that binds to the **Woodtide** peptide.
- Kinase Reaction: The kinase reaction, containing DYRK kinase, **Woodtide**, and non-radiolabeled ATP, is added to the wells.
- Detection: A detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the phosphorylated serine on **Woodtide** is added.
- Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added.
- Signal Measurement: The resulting signal is measured using a plate reader and is proportional to the amount of phosphorylated **Woodtide**.

This method separates the phosphorylated and unphosphorylated forms of the **Woodtide** peptide using high-performance liquid chromatography (HPLC).

#### Protocol Outline:

- Kinase Reaction: The kinase reaction is performed as described for the radiometric assay but with non-radiolabeled ATP.
- Reaction Quenching: The reaction is stopped, typically by adding a strong acid or organic solvent.
- HPLC Separation: The reaction mixture is injected onto an HPLC system, usually with a reverse-phase column. A gradient of organic solvent is used to separate the more polar phosphorylated peptide from the unphosphorylated peptide.
- Detection: The peptides are detected as they elute from the column, typically by UV absorbance at 214 nm or by fluorescence if the peptide is labeled with a fluorophore. The peak areas of the phosphorylated and unphosphorylated peptides are used to quantify the kinase activity.

## Quantitative Data

The use of **Woodtide** in kinase assays allows for the quantitative determination of enzyme kinetics and inhibitor potency. While specific Michaelis-Menten constants ( $K_m$  and  $V_{max}$ ) for

**Woodtide** with various DYRK isoforms are not readily available in the literature and would need to be determined empirically for each specific assay condition, IC50 values for various inhibitors have been determined using **Woodtide**-based assays.

Kinase	Inhibitor	IC50 (nM)	Assay Type
DYRK1A	Harmine	100	Radiometric
DYRK1A	EGCG	33	Radiometric
DYRK2	Various small molecules	Varies	Radiometric

## Conclusion

The **Woodtide** peptide is an invaluable tool for the study of DYRK family kinases. Its well-defined sequence and utility as a specific substrate make it suitable for a variety of in-vitro kinase assays. This guide provides a foundational understanding of **Woodtide**'s properties and detailed protocols for its application in research. The ability to accurately measure DYRK kinase activity using **Woodtide** will continue to be crucial for advancing our understanding of the physiological and pathological roles of this important kinase family and for the development of novel therapeutics targeting these enzymes.

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